2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate
Description
Properties
CAS No. |
183136-09-6 |
|---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O3S/c1-2-3-8-15-14(18)19-10-9-16-13(17)11-6-4-5-7-12(11)20-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
InChI Key |
GQPNTDMKAUSPIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with N-butyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate, comparisons with analogous benzothiazole derivatives and carbamate-containing compounds are critical.
Structural Analogues in the Benzothiazole Family
a. Methyl 2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate
- Structure : Features a 1,2-benzothiazole ring with 1,1,3-trioxo groups and a methyl ester substituent.
- Key Differences :
- The trioxo groups increase electron-withdrawing effects compared to the 3-oxo group in the target compound.
- The methyl ester group confers higher polarity but lower lipophilicity than the N-butylcarbamate chain.
b. L-742694
- Structure : Contains a morpholine ring fused with a 3-oxo-1,2,4-triazole moiety.
- Key Differences :
- The triazole ring (vs. benzothiazole) alters aromaticity and hydrogen-bonding capacity.
- The morpholine group enhances solubility but reduces thermal stability compared to carbamates.
- Applications : Studied as a neurokinin receptor antagonist in drug development.
Carbamate-Containing Analogues
a. GR159897
- Structure : A piperidine derivative with a sulfinylmethyl group and a carbamate-like side chain.
- Key Differences :
- The absence of a benzothiazole ring reduces π-π stacking interactions.
- The sulfinyl group introduces chirality, complicating synthesis but improving target specificity.
- Applications : Investigated for its role in G protein-coupled receptor modulation.
Comparative Data Table
*Hypothesized based on analogous carbamates.
Research Findings and Methodological Insights
- Structural Analysis : The SHELX software suite (SHELXL, SHELXT) is widely used for refining and solving crystal structures of benzothiazole derivatives. For example, SHELXT automates space-group determination, critical for analyzing polymorphs like methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate.
- Visualization : ORTEP-3 enables precise molecular graphics, aiding in the comparison of substituent effects on benzothiazole ring geometry.
- Biological Activity : Carbamate groups, as seen in GR159897 and the target compound, improve membrane permeability but may reduce metabolic stability compared to ester analogues.
Biological Activity
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a benzothiazole moiety, which is significant in determining its biological activity.
Synthesis
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the reaction of benzothiazole derivatives with carbamate precursors. The method generally follows these steps:
- Preparation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
- Formation of Carbamate : The benzothiazole derivative is then reacted with butyl isocyanate to form the carbamate linkage.
Antimicrobial Properties
Research indicates that compounds similar to 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives possess strong antifungal and antibacterial properties against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | Taubert et al., 2002 |
| Candida albicans | Moderate inhibition | Elgazwy & Abdel-Sattar, 2003 |
| Staphylococcus aureus | Significant inhibition | Davis, 1972 |
Insecticidal Activity
Benzothiazole derivatives have been introduced as synergists in pesticide formulations to enhance their efficacy. The compound has been tested for its insecticidal properties against agricultural pests, demonstrating promising results.
Case Studies
-
Zebrafish Embryo Toxicity Study :
A recent study assessed the toxicity of various benzothiazole derivatives on zebrafish embryos. The results indicated that certain derivatives exhibited low toxicity levels while maintaining effective biological activity against target pests . -
Fungal Inhibition :
A comparative study evaluated the fungicidal activity of several benzothiazole-based compounds against Botrytis cinerea, a common plant pathogen. The compound showed an EC50 value significantly lower than many commercial fungicides, indicating its potential as an effective agricultural agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
